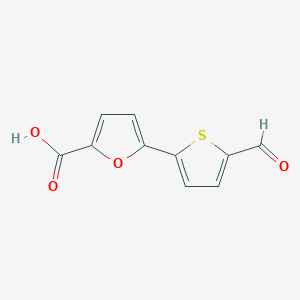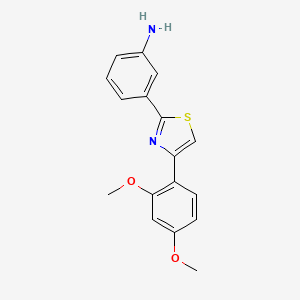
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2,4-diméthoxyphényl)thiazol-2-yl)aniline est un composé appartenant à la classe des dérivés thiazoliques. Les thiazoles sont des composés hétérocycliques à cinq chaînons contenant à la fois des atomes de soufre et d'azote. Ces composés sont connus pour leurs activités biologiques diverses, notamment leurs propriétés antibactériennes, antifongiques, anti-inflammatoires et antitumorales .
Méthodes De Préparation
La synthèse de 3-(4-(2,4-diméthoxyphényl)thiazol-2-yl)aniline implique généralement la réaction de la 2,4-diméthoxybenzaldéhyde avec la thiosemicarbazide pour former un intermédiaire thiosemicarbazone. Cet intermédiaire subit ensuite une cyclisation en présence d'un catalyseur acide pour former le cycle thiazole.
Analyse Des Réactions Chimiques
3-(4-(2,4-diméthoxyphényl)thiazol-2-yl)aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Applications De Recherche Scientifique
3-(4-(2,4-diméthoxyphényl)thiazol-2-yl)aniline a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de dérivés thiazoliques plus complexes.
Biologie : Le composé présente des activités antibactériennes et antifongiques significatives, ce qui en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens.
Médecine : En raison de ses propriétés anti-inflammatoires et antitumorales, il est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et du cancer.
Industrie : Le composé est utilisé dans le développement de colorants et de pigments en raison de sa structure chimique unique.
Mécanisme d'action
Le mécanisme d'action de 3-(4-(2,4-diméthoxyphényl)thiazol-2-yl)aniline implique son interaction avec diverses cibles et voies moléculaires. Le composé peut inhiber l'activité de certaines enzymes, ce qui conduit à la perturbation des processus biologiques essentiels dans les micro-organismes. De plus, il peut induire l'apoptose dans les cellules cancéreuses en activant des voies de signalisation spécifiques .
Mécanisme D'action
The mechanism of action of 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
3-(4-(2,4-diméthoxyphényl)thiazol-2-yl)aniline peut être comparé à d'autres dérivés thiazoliques tels que :
Acide 4-(3,4-diméthoxyphényl)-1,3-thiazol-2-yl acétique : Ce composé présente également des activités biologiques significatives mais diffère par sa structure chimique et ses applications spécifiques.
Acide 2-(4-méthoxyphényl)-4-(2-naphtyl)-1,3-thiazol-5-yl acétique : Un autre dérivé thiazolique avec des propriétés chimiques et des utilisations distinctes.
Propriétés
Formule moléculaire |
C17H16N2O2S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-13-6-7-14(16(9-13)21-2)15-10-22-17(19-15)11-4-3-5-12(18)8-11/h3-10H,18H2,1-2H3 |
Clé InChI |
ZQVDSSVNKGMZLX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


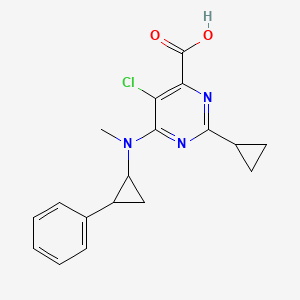




![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)

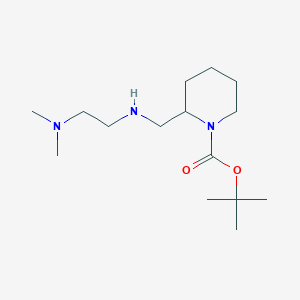
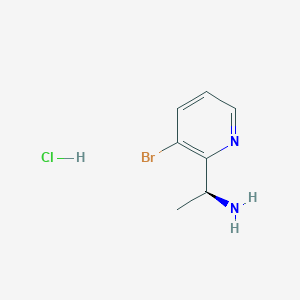
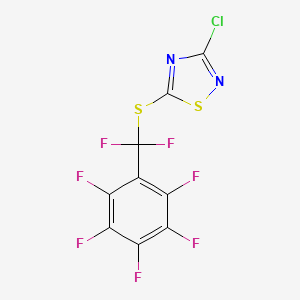
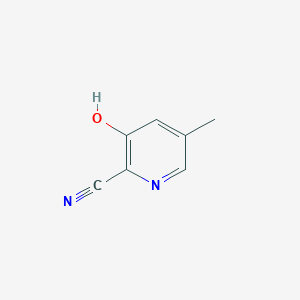
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)

